5-Bromo-2,4-dimethylbenzene-1-sulfonamide
Description
Contextualization within Halogenated Aromatic Sulfonamides
5-Bromo-2,4-dimethylbenzene-1-sulfonamide is classified as a halogenated aromatic sulfonamide. This class of compounds is characterized by a sulfonamide group (-SO₂NH₂) and at least one halogen atom attached to an aromatic ring. The presence of the bromine atom and two methyl groups on the benzene (B151609) ring of this compound influences its chemical properties.
Halogenated sulfonamides are of significant interest in medicinal chemistry. For instance, the introduction of halogen substituents at various positions on the benzene ring of benzenesulfonamide (B165840) biguanides has been shown to affect their anti-coagulation properties. nih.gov Specifically, ortho-halogenated derivatives, including chloro-, bromo-, and fluoro-substituted compounds, have demonstrated the ability to prolong prothrombin time and partially activated thromboplastin (B12709170) time. nih.gov
The synthesis of halogenated aromatic sulfonamides can be achieved through various chemical reactions. One common method involves the reaction of an appropriately substituted aryl sulfonyl chloride with an amine. The starting material for this compound would likely be 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride.
Historical Development and Significance of Benzene-1-sulfonamide Derivatives in Chemical Research
The journey of benzenesulfonamide derivatives in chemical research is a rich and impactful one, dating back to the early 20th century. The discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which is metabolized in the body to sulfanilamide (B372717), marked the beginning of the era of sulfa drugs. openaccesspub.orgresearchgate.net This breakthrough revolutionized medicine, providing the first effective systemic treatments for bacterial infections before the widespread availability of penicillin. researchgate.netajchem-b.comresearchgate.netajchem-b.com
The initial success of sulfanilamide spurred extensive research into the synthesis of a vast number of benzenesulfonamide derivatives, leading to the development of more potent and less toxic antibacterial agents. openaccesspub.org Compounds like sulfapyridine, sulfathiazole, and sulfadiazine (B1682646) became crucial in treating a wide range of infections. openaccesspub.org
Beyond their antimicrobial applications, the exploration of benzenesulfonamide derivatives unveiled a wide spectrum of other biological activities. In the 1940s and 1950s, it was observed that some sulfonamides possessed diuretic and hypoglycemic properties. openaccesspub.org This led to the development of important classes of drugs, including the thiazide diuretics and the sulfonylureas for the treatment of type 2 diabetes. openaccesspub.orgnih.gov
The versatility of the benzenesulfonamide scaffold has made it a privileged structure in medicinal chemistry, serving as a building block for the development of drugs targeting a variety of enzymes and receptors. drugbank.com
Overview of Research Trajectories for Aryl Sulfonamide Compounds
Contemporary research on aryl sulfonamide compounds continues to be a vibrant and rapidly evolving field, with several key trajectories. A major focus remains on the development of novel therapeutic agents. Aryl sulfonamides are being investigated for a wide array of applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net
In the realm of oncology, for example, substituted benzenesulfonamides are being designed as selective inhibitors of carbonic anhydrase isozymes IX and XII, which are associated with tumor growth. acs.orgacs.org Research has also explored benzenesulfonamide analogs as potential treatments for glioblastoma. tuni.fi Furthermore, novel aryl sulfonamides have been identified as potent inhibitors of NaV1.5, a voltage-gated sodium channel, with potential applications in treating cardiac arrhythmias. nih.gov
Another significant research trajectory is the development of new and more efficient synthetic methodologies for preparing aryl sulfonamides. thieme-connect.com Modern synthetic chemistry aims to create these compounds in a more sustainable and atom-economical manner. This includes the development of novel catalytic systems, such as copper-catalyzed coupling reactions and photocatalytic strategies, to facilitate their synthesis under milder conditions. rsc.orgorganic-chemistry.org Researchers are also exploring the use of readily available starting materials, such as aromatic carboxylic acids and nitroarenes, to streamline the synthetic process. tandfonline.comnih.gov
The following interactive data table provides a summary of key research areas for aryl sulfonamide compounds:
Table 1: Key Research Areas for Aryl Sulfonamide Compounds| Research Area | Description | Key Findings and Applications |
|---|---|---|
| Anticancer Agents | Design and synthesis of aryl sulfonamides that can inhibit the growth of cancer cells. | Development of selective inhibitors for carbonic anhydrase isozymes IX and XII, which are involved in tumor progression. acs.orgacs.org |
| Antimicrobial Agents | Continued exploration of new sulfonamide-based drugs to combat bacterial and other microbial infections. | Synthesis of novel benzenesulfonamide derivatives with activity against various bacterial strains. rsc.org |
| Cardiovascular Drugs | Investigation of aryl sulfonamides for the treatment of heart-related conditions. | Identification of aryl sulfonamides as inhibitors of NaV1.5 for potential use in cardiac arrhythmias. nih.gov |
| Synthetic Methodologies | Development of new, efficient, and sustainable methods for the synthesis of aryl sulfonamides. | Emergence of photocatalytic and copper-catalyzed coupling reactions for sulfonamide synthesis. rsc.orgorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXEVDKRHDKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformation of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide
Classical and Contemporary Synthetic Routes to 5-Bromo-2,4-dimethylbenzene-1-sulfonamide
The construction of this compound is typically achieved through a multi-step process that leverages well-established reactions in organic synthesis. The sequence of these steps—sulfonation followed by bromination, or vice versa—is critical to achieving the desired substitution pattern.
Multi-step Reaction Pathways for Sulfonamide Formation
A classical and reliable pathway to aromatic sulfonamides begins with the sulfonation of a suitable aromatic precursor, in this case, 1,3-dimethylbenzene (m-xylene). This electrophilic aromatic substitution reaction is followed by conversion to a sulfonyl chloride, which is then reacted with an amine source.
A plausible synthetic sequence is as follows:
Sulfonation: m-Xylene (B151644) is treated with concentrated sulfuric acid or oleum (B3057394) to produce 2,4-dimethylbenzene-1-sulfonic acid. The directing effects of the two methyl groups guide the sulfonic acid group primarily to the 4-position.
Chlorination: The resulting sulfonic acid is converted into the more reactive 2,4-dimethylbenzene-1-sulfonyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amination: The sulfonyl chloride is then reacted with aqueous or anhydrous ammonia (B1221849) to displace the chloride and form the sulfonamide, yielding 2,4-dimethylbenzene-1-sulfonamide.
Bromination: The final step is the selective bromination of 2,4-dimethylbenzene-1-sulfonamide to install the bromine atom at the 5-position. The regioselectivity of this step is controlled by the combined directing effects of the substituents on the ring. The two methyl groups are activating and ortho, para-directing, while the sulfonamide group is deactivating and meta-directing. The cumulative effect favors the introduction of the bromine at the position that is ortho to one methyl group, para to the other, and meta to the sulfonamide group.
An alternative route could involve the initial bromination of m-xylene, followed by the sulfonation, chlorination, and amination sequence. However, controlling the regioselectivity of the initial bromination to favor 5-bromo-1,3-dimethylbenzene can be challenging, making the former pathway often more synthetically viable.
Bromination Strategies for Aromatic Scaffolds (e.g., Electrophilic Aromatic Substitution)
The introduction of a bromine atom onto the aromatic ring of 2,4-dimethylbenzene-1-sulfonamide is a classic example of electrophilic aromatic substitution (EAS). This reaction class proceeds via a two-step addition-elimination mechanism.
The mechanism involves:
Formation of the Electrophile: A Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species that can be represented as Br⁺.
Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring and regenerates the catalyst, yielding the final brominated product.
The regioselectivity of this reaction is paramount and is dictated by the existing substituents on the benzene (B151609) ring. For the bromination of 2,4-dimethylbenzene-1-sulfonamide, the powerful ortho, para-directing influence of the two methyl groups, combined with the meta-directing nature of the sulfonamide group, strongly favors substitution at the 5-position. nih.gov
| Brominating Agent | Catalyst/Conditions | Typical Application |
|---|---|---|
| Br₂ | FeBr₃ or Fe powder | Standard bromination of neutral or activated aromatic rings. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Milder bromination, often used for activated rings. |
| Br₂ | Acetic Acid (solvent) | Used for highly activated rings where a strong Lewis acid is not required. |
Optimization of Reaction Conditions and Yields for Benzene-1-sulfonamide Synthesis
Optimizing the synthesis of aromatic sulfonamides requires careful control over reaction parameters to maximize yield and purity while minimizing side reactions, such as the formation of sulfones or polysubstituted products.
For the sulfonation of m-xylene, key parameters include the concentration of sulfuric acid, reaction temperature, and reaction time. Studies on xylene sulfonation have shown that the isomer distribution and reaction rate are highly dependent on these conditions. researchgate.netresearchgate.net For instance, using sulfuric acid at concentrations between 70-80 wt% and temperatures of 70-80°C can favor the formation of the desired m-xylene-4-sulfonic acid with minimal sulfone byproducts. google.comgoogle.com The mechanism of sulfonation can also shift from using H₃SO₄⁺ as the sulfonating entity at lower acid concentrations to the more reactive H₂S₂O₇ at higher concentrations, which can affect selectivity. researchgate.netresearchgate.net
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| H₂SO₄ Concentration | Low (e.g., 70-80%) | Slower reaction rate, potentially higher selectivity for the 4-sulfonic acid, less sulfone formation. google.comgoogle.com |
| High (e.g., >90% or Oleum) | Faster reaction rate, increased risk of sulfone formation and disulfonation. researchgate.net | |
| Temperature | Moderate (e.g., 70-100°C) | Optimal balance of reaction rate and selectivity. google.comacs.org |
| High (>100°C) | Increased rate of side reactions, including desulfonation and isomerization. rsc.org | |
| Molar Ratio (H₂SO₄:Xylene) | Slight excess of H₂SO₄ (e.g., 1.3-1.9:1) | Ensures high conversion of m-xylene without using a large excess of acid. google.com |
Functionalization and Derivatization Strategies for this compound
The title compound possesses two key functional handles for further chemical modification: the bromine atom on the aromatic ring and the acidic N-H bond of the sulfonamide group. These sites allow for a range of transformations to build more complex molecular architectures.
Reactivity of the Bromine Moiety: Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a primary pathway for replacing a halogen on an aromatic ring with a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
A critical requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). masterorganicchemistry.comnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the primary electron-withdrawing group is the sulfonamide (-SO₂NH₂). However, it is located meta to the bromine atom. Consequently, it cannot effectively stabilize the intermediate via resonance. Therefore, this compound is expected to be largely unreactive towards classical SₙAr reactions. libretexts.org
While direct substitution is disfavored, the bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are the preferred modern methods for functionalizing such aryl bromides.
Transformations of the Sulfonamide Functional Group (e.g., N-Alkylation, Acylation)
The sulfonamide group contains an acidic proton on the nitrogen atom, which can be readily removed by a base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, allowing for extensive derivatization.
N-Alkylation: The sulfonamide can be N-alkylated by treatment with a suitable base followed by an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting anion can react with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. Manganese-catalyzed N-alkylation reactions using alcohols as the alkylating agents have also been developed as an efficient method. acs.org
N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents such as acyl chlorides or acid anhydrides. tandfonline.com These reactions are often facilitated by a base to deprotonate the sulfonamide or by a Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), to activate the acylating agent. tandfonline.comtandfonline.com Another effective method involves the use of N-acylbenzotriazoles, which react cleanly with sulfonamides in the presence of a base like NaH to yield N-acylsulfonamides in high yields. semanticscholar.org
| Transformation | Reagents | Product Type |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl-5-bromo-2,4-dimethylbenzene-1-sulfonamide |
| N-Arylation | Arylboronic acid, Cu(OAc)₂ | N-Aryl-5-bromo-2,4-dimethylbenzene-1-sulfonamide |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) or Anhydride, Base or Lewis Acid Catalyst | N-Acyl-5-bromo-2,4-dimethylbenzene-1-sulfonamide |
| N-Benzoylation | N-Benzoylbenzotriazole, NaH | N-Benzoyl-5-bromo-2,4-dimethylbenzene-1-sulfonamide |
Orthogonal Functionalization of the Dimethylbenzene Core
Orthogonal functionalization refers to the selective modification of one functional group in the presence of others, a critical strategy for efficient and controlled synthesis. The structure of this compound offers multiple handles for such selectivity: the bromine atom, the C-H bonds of the aromatic ring, and the sulfonamide moiety itself.
The primary sites for functionalization on the dimethylbenzene core are the C-H bonds at positions 3 and 6. The inherent electronic properties and steric environment of the ring, influenced by the two methyl groups, the bromine atom, and the sulfonamide group, dictate the reactivity of these sites. While direct, selective functionalization of these specific C-H bonds without a directing group is challenging, the concept of orthogonal functionalization allows chemists to address different parts of the molecule in a stepwise manner. For instance, the bromine atom can be targeted with cross-coupling reactions independently of the aromatic C-H bonds, which can later be functionalized using directing group strategies. This sequential approach is fundamental to building molecular complexity from this scaffold.
Advanced Catalytic Approaches in the Synthesis and Modification of Aryl Sulfonamides
Modern catalysis provides powerful tools for the synthesis and modification of aryl sulfonamides. These methods offer high efficiency, selectivity, and functional group tolerance, which are often difficult to achieve with classical synthetic methods. For a molecule like this compound, catalytic approaches can selectively target either the C-Br bond or the C-H bonds.
Cross-Coupling Reactions Involving the Bromine Moiety (e.g., Suzuki, Heck-type transformations)
The bromine atom on the benzene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general reactivity for halides in Suzuki coupling is I > OTf > Br >> Cl. wikipedia.org For this compound, a Suzuki-Miyaura reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it highly valuable. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions and outcomes for Suzuki-Miyaura reactions involving aryl bromides, analogous to the expected reactivity of this compound.
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| ortho-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 97 |
| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Not specified | Not specified | Not specified | Not specified | 92.5 |
| 5-Bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 56-72 |
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful tool for vinylation of the aryl core. organic-chemistry.org Reacting this compound with various alkenes (e.g., acrylates, styrenes) under Heck conditions would introduce a vinyl substituent at the C5 position. nih.gov The reaction typically employs a palladium catalyst, a base (like triethylamine (B128534) or potassium carbonate), and a phosphine (B1218219) ligand. wikipedia.orgnih.gov
Table 2: Illustrative Heck Reaction Conditions for Aryl Bromides This table shows typical conditions for Heck reactions, demonstrating the potential transformations for this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | H₂O/DMF | 80 | 95 |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | H₂O/DMF | 80 | 92 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | H₂O/DMF | 80 | 90 |
Directed C-H Activation and Functionalization Strategies
A major advance in synthetic chemistry is the direct functionalization of otherwise unreactive C-H bonds through transition metal-catalyzed C-H activation. researchgate.net This approach often relies on a directing group within the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. nih.gov
The sulfonamide group (-SO₂NH₂) in this compound can act as a directing group to functionalize the ortho C-H bond at the C6 position. nih.govresearchgate.net Various transition metals, including rhodium, palladium, and cobalt, have been employed for sulfonamide-directed C-H activation. rsc.orgnih.govrsc.org These reactions can be used to introduce a variety of functional groups, such as aryl, alkyl, or carbonyl moieties. acs.org For example, rhodium(III) catalysts have been shown to be effective for the C-H carbenoid functionalization at the ortho position relative to a sulfonamide directing group. rsc.org This strategy provides a powerful method for late-stage functionalization, allowing for the diversification of complex molecules. nih.govresearchgate.net
The development of these catalytic systems allows for highly controlled C-H functionalization, which can sometimes be switched between different sites by tuning reaction parameters like the solvent or additives. rsc.org This level of control is crucial for the synthesis of complex benzene derivatives from simple precursors. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide
Electrophilic and Nucleophilic Reaction Pathways of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide
Reactivity Profiles of the Brominated Phenyl Ring
The reactivity of the brominated phenyl ring in this compound towards electrophilic and nucleophilic attack is dictated by the electronic and steric effects of its substituents.
Electrophilic Aromatic Substitution:
The benzene (B151609) ring in this compound is substituted with two methyl groups, a bromine atom, and a sulfonamide group. The methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating yet ortho-, para-directing. The sulfonamide group is strongly deactivating and meta-directing. The combined effect of these substituents makes the ring generally deactivated towards electrophilic aromatic substitution (EAS).
The directing effects of the substituents are as follows:
-CH₃ groups (at C2 and C4): Activating, ortho-, para-directing.
-Br group (at C5): Deactivating, ortho-, para-directing.
-SO₂NH₂ group (at C1): Strongly deactivating, meta-directing.
Considering the positions of these groups, the potential sites for electrophilic attack are C3 and C6. The C3 position is ortho to the C2-methyl and para to the C4-methyl group, but also ortho to the deactivating sulfonamide and bromo groups. The C6 position is ortho to the C1-sulfonamide group (deactivated) and meta to the C4-methyl and C2-methyl groups. The directing effects are somewhat conflicting, and harsh reaction conditions would likely be required for any electrophilic substitution to occur, potentially leading to a mixture of products or decomposition.
Nucleophilic Aromatic Substitution:
The presence of the electron-withdrawing sulfonamide group and the bromine atom can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r), a pathway typically facilitated by strong electron-withdrawing groups. nih.gov For an SNAr reaction to proceed, a strong nucleophile is required to attack the ring, and a good leaving group must be present. In this case, the bromide ion is a potential leaving group. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. nih.gov
In this compound, the sulfonamide group is para to the bromine atom. This positioning can facilitate nucleophilic attack at C5, leading to the displacement of the bromide ion.
| Reaction Type | Reagents and Conditions | Major Products | Mechanistic Notes |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., RONa, NaCN, R₂NH) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. | 5-substituted-2,4-dimethylbenzene-1-sulfonamide | The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. The rate is enhanced by the electron-withdrawing sulfonamide group. |
This table is based on general principles of nucleophilic aromatic substitution and reactivity of similar compounds.
Reactivity of the Sulfonamide Functional Group
N-Alkylation and N-Arylation: The nitrogen atom of the sulfonamide is nucleophilic and can undergo reactions with electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a base. utexas.edu Similarly, N-arylation can be accomplished through cross-coupling reactions. youtube.com
Hydrolysis: The sulfonamide bond can be cleaved under certain conditions, although it is generally stable. nih.gov Hydrolysis, which can be catalyzed by acid or base, would lead to the formation of 5-bromo-2,4-dimethylbenzenesulfonic acid and ammonia (B1221849). The stability of sulfonamides to hydrolysis is generally high under typical environmental conditions. nih.gov
| Reaction Type | Reagents and Conditions | Major Products | Mechanistic Notes |
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) and a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetone). | N-alkyl-5-bromo-2,4-dimethylbenzene-1-sulfonamide | The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic anion that attacks the alkyl halide in an Sₙ2 reaction. |
| Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH) with heating. | 5-bromo-2,4-dimethylbenzenesulfonic acid and ammonia | The reaction involves nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond. masterorganicchemistry.com |
This table is based on the general reactivity of sulfonamides.
Redox Chemistry of Sulfonamide Derivatives and Related Compounds
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in the sulfonamide group of this compound is already in its highest oxidation state (+6), and therefore, the sulfonamide group itself cannot be further oxidized at the sulfur center. However, if the sulfonamide were to be synthesized from a corresponding sulfide (B99878) (5-bromo-2,4-dimethylphenyl thioether), oxidation pathways to sulfoxides and sulfones would be relevant. The oxidation of sulfides is a common method for the synthesis of sulfoxides and sulfones, with the choice of oxidant and reaction conditions determining the final product.
| Oxidation Stage | Typical Oxidizing Agents | General Product |
| Sulfide to Sulfoxide (B87167) | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA), Sodium periodate (B1199274) (NaIO₄) | R-SO-R' |
| Sulfide to Sulfone | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide with a catalyst, Oxone® | R-SO₂-R' |
| Sulfoxide to Sulfone | Stronger oxidizing agents or more forcing conditions than for sulfide to sulfoxide conversion. | R-SO₂-R' |
This table outlines general oxidation pathways for sulfur compounds related to the synthesis of sulfonamides.
Reduction Strategies for Amines or Thiols
The sulfonamide group can be reduced to either an amine or a thiol, depending on the reducing agent and reaction conditions.
Reduction to Amines: The reductive cleavage of the S-N bond in sulfonamides to yield an amine and a sulfinic acid derivative is a synthetically useful transformation. Strong reducing agents are typically required for this process. One of the most common reagents for the reduction of sulfonamides to amines is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com This reaction would convert this compound to 5-bromo-2,4-dimethylaniline.
Reduction to Thiols: The reduction of the entire sulfonyl group to a thiol is a more challenging transformation that requires harsh reducing conditions. This would involve the cleavage of the C-S bond and reduction of the sulfur atom from a +6 oxidation state to -2. For arylsulfonyl chlorides, reduction to the corresponding arylthiol has been reported using reagents like triphenylphosphine. researchgate.net The direct reduction of the sulfonamide to a thiol is less common.
| Reduction Product | Typical Reducing Agents and Conditions | Specific Product from this compound | Mechanistic Notes |
| Amine | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether). chemistrysteps.commasterorganicchemistry.com | 5-bromo-2,4-dimethylaniline | The reaction proceeds via nucleophilic attack of a hydride ion on the sulfur atom, leading to the cleavage of the S-N bond. |
| Thiol | Strong reducing agents and harsh conditions. More commonly achieved from the corresponding sulfonyl chloride. researchgate.net | 5-bromo-2,4-dimethylthiophenol | This is a more complex reduction involving the C-S bond. The direct reduction from the sulfonamide is not a standard transformation. |
This table is based on general reduction methodologies for sulfonamides and related compounds.
Reaction Kinetics and Thermodynamic Considerations for this compound Transformations
Reaction Kinetics:
The rates of reactions involving this compound would be influenced by factors such as the nature of the reactants, solvent, temperature, and the presence of catalysts.
Hammett Plots: For reactions involving the aromatic ring, such as nucleophilic aromatic substitution, the effect of the substituents on the reaction rate could be quantified using a Hammett plot. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which is expected for nucleophilic aromatic substitution.
Activation Parameters: The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), could provide mechanistic insights. For example, a highly ordered transition state, as might be expected in a bimolecular reaction, would be associated with a more negative ΔS‡.
Thermodynamic Considerations:
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of an enthalpic (ΔH) and an entropic (ΔS) term (ΔG = ΔH - TΔS).
Bond Energies: The relative stability of reactants and products can be estimated from bond dissociation energies. For example, the cleavage of the relatively strong S-N bond in the sulfonamide would require a significant energy input, which is consistent with the general stability of sulfonamides.
Equilibrium Constants: For reversible reactions, the equilibrium constant (K) is related to the standard Gibbs free energy change (ΔG° = -RTlnK). A large negative ΔG° indicates that the products are highly favored at equilibrium.
While specific quantitative data for this compound are lacking, the principles of physical organic chemistry provide a framework for understanding and predicting its chemical reactivity and the thermodynamic landscape of its transformations.
Investigation of Acid-Base Properties and Prototropic Equilibria of this compound
The acidic and basic characteristics of this compound, along with its potential for existing in different tautomeric forms, are crucial for understanding its chemical behavior and reactivity. This section delves into the fundamental acid-base properties and the prototropic equilibria of this specific sulfonamide.
Acid-Base Properties
The primary acidic proton in this compound is located on the sulfonamide nitrogen atom (-SO₂NH₂). The acidity of this proton is significantly influenced by the electronic effects of the substituents on the benzene ring. In general, electron-withdrawing groups enhance the acidity of the sulfonamide proton (lowering the pKa value) by stabilizing the resulting conjugate base (sulfonamidate anion) through delocalization of the negative charge. Conversely, electron-donating groups decrease acidity (increasing the pKa value) by destabilizing the anion.
In the case of this compound, the benzene ring is substituted with one electron-withdrawing bromine atom and two electron-donating methyl groups.
Bromine (Br): As a halogen, bromine exerts a dual electronic effect: a -I (negative inductive) effect, which is electron-withdrawing, and a +M (positive mesomeric or resonance) effect, which is electron-donating. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character. This effect tends to increase the acidity of the sulfonamide.
Methyl Groups (-CH₃): Methyl groups are electron-donating through a +I (positive inductive) effect and hyperconjugation. These effects increase the electron density on the benzene ring, which in turn destabilizes the sulfonamidate anion and decreases the acidity of the sulfonamide proton.
| Compound | Substituents | Expected Electronic Effect | Reported/Estimated pKa |
|---|---|---|---|
| Benzenesulfonamide (B165840) | -H | Neutral reference | ~10.1 |
| This compound | -Br, -CH₃ (x2) | Net electron-donating (estimated) | > 10.1 (Estimated) |
Prototropic Equilibria
Prototropic tautomerism involves the migration of a proton, and for primary sulfonamides like this compound, the most relevant equilibrium is the amide-imidic acid tautomerism. This involves the movement of a proton from the nitrogen atom to one of the sulfonyl oxygen atoms.
The two tautomeric forms are:
Amide form: The stable and predominant form where the proton resides on the nitrogen atom.
Imidic acid form (or sulfonimidic acid): A less stable form where the proton is on one of the oxygen atoms, resulting in a carbon-nitrogen double bond in the analogous carboxamide system, but here it is a sulfur-nitrogen double bond.
The equilibrium between these two forms lies heavily towards the amide tautomer. Theoretical and experimental studies on similar sulfonamides have shown that the amide form is energetically more favorable. However, the position of this equilibrium can be influenced by factors such as the solvent. In more polar solvents, there might be a slight shift towards the more polar imidic acid form.
The energy difference between the sulfonamide and sulfonimide tautomers is generally small, often less than 6 kcal/mol in the gas phase, with the sulfonamide form being more stable. The preference for the sulfonimide tautomer can increase with the polarity of the solvent.
| Tautomeric Form | Structural Representation | Relative Stability | Key Features |
|---|---|---|---|
| Amide Form | Ar-SO₂(NH₂) | More Stable | Proton on the nitrogen atom. |
| Imidic Acid Form | Ar-S(O)(OH)=NH | Less Stable | Proton on an oxygen atom. |
Spectroscopic and Structural Characterization of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed fingerprint of the functional groups present in the molecule.
The FTIR and Raman spectra of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide are characterized by absorption bands corresponding to its primary functional moieties: the sulfonamide group (-SO₂NH₂), the substituted benzene (B151609) ring, the methyl groups (-CH₃), and the carbon-bromine bond (C-Br).
Key vibrational modes for aromatic sulfonamides include the asymmetric and symmetric stretching of the S=O bonds, which are typically strong and appear in distinct regions of the IR spectrum. The N-H stretching of the primary sulfonamide group is also a prominent feature. The benzene ring itself gives rise to several characteristic bands, including C-H stretching, C=C stretching in-plane vibrations, and C-H out-of-plane bending, the latter of which can be indicative of the substitution pattern.
A representative assignment of the principal absorption bands expected for this compound is detailed in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3350 | Medium | Asymmetric N-H Stretch (sulfonamide) |
| ~3250 | Medium | Symmetric N-H Stretch (sulfonamide) |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2925 | Medium-Weak | Asymmetric C-H Stretch (methyl) |
| ~2860 | Weak | Symmetric C-H Stretch (methyl) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1330 | Strong | Asymmetric S=O Stretch (sulfonamide) |
| ~1160 | Strong | Symmetric S=O Stretch (sulfonamide) |
| ~900 | Medium | S-N Stretch |
| ~880 | Strong | C-H Out-of-plane Bending (isolated H) |
| ~560 | Medium | C-S Stretch |
| ~540 | Medium-Weak | C-Br Stretch |
The vibrational spectra can provide insights into the conformational preferences of the molecule, particularly concerning the rotation around the C-S and S-N bonds. The orientation of the sulfonamide group relative to the benzene ring influences the vibrational frequencies of the S=O and N-H bonds. Theoretical calculations combined with experimental spectra for similar sulfonamide compounds suggest that the conformation is determined by a balance of steric hindrance from the ortho-methyl group and potential intramolecular interactions. The specific frequencies and shapes of the S=O and N-H stretching bands can be sensitive to these conformational changes, offering a method to probe the dominant spatial arrangement of the molecule in its ground state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₈H₁₀BrNO₂S), the exact molecular weight can be calculated from the isotopic masses of its constituent atoms. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by 2 Da.
The primary fragmentation pathways for aromatic sulfonamides under electron ionization (EI) or electrospray ionization (ESI) typically involve cleavages around the sulfonyl group. nih.govresearchgate.netresearchgate.netnih.gov Common fragmentation patterns include:
Loss of SO₂: A characteristic rearrangement can lead to the loss of a neutral sulfur dioxide molecule (64 Da). nih.govresearchgate.net
C-S Bond Cleavage: Fission of the bond between the aromatic ring and the sulfur atom.
S-N Bond Cleavage: Fission of the sulfur-nitrogen bond.
| Ion / Fragment | Proposed Formula | Predicted m/z | Notes |
| [M]⁺ | [C₈H₁₀BrNO₂S]⁺ | 279/281 | Molecular ion peak, showing characteristic Br isotope pattern. |
| [M - NH₂]⁺ | [C₈H₈BrO₂S]⁺ | 263/265 | Loss of the amino radical. |
| [M - SO₂]⁺ | [C₈H₁₀BrN]⁺ | 215/217 | Loss of sulfur dioxide via rearrangement. nih.govresearchgate.net |
| [M - SO₂NH₂]⁺ | [C₈H₈Br]⁺ | 183/185 | Cleavage of the C-S bond, forming the bromodimethylphenyl cation. |
| [SO₂NH₂]⁺ | [H₂NO₂S]⁺ | 80 | Sulfonamide cation fragment. |
X-ray Crystallography and Solid-State Structural Analysis
The crystal packing of sulfonamides is often dominated by hydrogen bonds, where the sulfonamide moiety acts as both a hydrogen bond donor (N-H) and acceptor (S=O). In the case of this compound, it is expected that strong N-H⋯O hydrogen bonds would link adjacent molecules, forming chains or more complex networks.
Furthermore, the presence of a bromine atom on the benzene ring introduces the possibility of halogen bonding and other weak intermolecular contacts. A notable example is the Br⋯O interaction, which has been observed in the crystal structures of similar compounds. For instance, in the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, a weak intermolecular Br⋯O interaction with a distance of 3.286 (4) Å is present. nih.gov This type of interaction, where the electrophilic region of the bromine atom interacts with an oxygen atom of a neighboring molecule, can play a crucial role in directing the crystal packing. A similar short O⋯Br contact of 3.173 (4) Å was also noted in the crystal structure of 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide. nih.gov
The geometric parameters of the benzene-1-sulfonamide framework in this compound can be reliably estimated by analyzing the crystal structure of analogous compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.govresearchgate.net The bond lengths and angles within this core structure are expected to be consistent with those of other aromatic sulfonamides.
The C-Br bond length is anticipated to be in line with typical values for brominated phenyl groups. For example, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Br-C bond length is 1.887 (2) Å. nih.govresearchgate.net The bond lengths within the benzene ring may show slight variations due to the electronic effects of the substituents.
The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S=O and S-N bond lengths are characteristic of sulfonamides. The following tables provide representative bond lengths and angles for the benzene-1-sulfonamide framework, based on the data from 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.govresearchgate.net
Table 1: Selected Bond Lengths for a Representative Brominated Benzenesulfonamide (B165840) Framework
| Bond | Length (Å) |
| Br-C | 1.887 (2) |
| S-O(1) | 1.432 (2) |
| S-O(2) | 1.435 (2) |
| S-N | 1.685 (2) |
| S-C(aryl) | 1.761 (3) |
Data derived from the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.govresearchgate.net
Table 2: Selected Bond Angles for a Representative Brominated Benzenesulfonamide Framework
| Angle | Degree (°) |
| O(1)-S-O(2) | 120.12 (12) |
| O(1)-S-N | 107.25 (11) |
| O(2)-S-N | 106.12 (11) |
| O(1)-S-C(aryl) | 108.61 (12) |
| O(2)-S-C(aryl) | 107.72 (12) |
| N-S-C(aryl) | 106.51 (11) |
Data derived from the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.govresearchgate.net
Computational Chemistry and Theoretical Modeling of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide
Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and geometric properties of molecules from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing a wealth of information about its stability, reactivity, and spectroscopic properties. For a molecule like 5-Bromo-2,4-dimethylbenzene-1-sulfonamide, DFT would be the method of choice due to its balance of computational cost and accuracy for medium-sized organic molecules. nih.gov
Geometry Optimization and Energetic Stability of Molecular Conformations
A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Given the presence of a flexible sulfonamide group (-SO₂NH₂) attached to the benzene (B151609) ring, the molecule can exist in different rotational conformations (rotamers). kcl.ac.uk Computational methods would identify the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule behaves in different environments.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-S Bond Length | Data not available |
| S-N Bond Length | Data not available |
| S=O Bond Lengths | Data not available |
| C-Br Bond Length | Data not available |
| C-S-N Bond Angle | Data not available |
| O-S-O Bond Angle | Data not available |
| C-C-S-N Dihedral Angle | Data not available |
Note: This table is illustrative. No published optimized geometry data for this compound could be located.
Electronic Structure Analysis: HOMO-LUMO Gaps and Frontier Molecular Orbitals
The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, these calculations would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. No published FMO data for this compound could be located.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). For this compound, this would help in assigning the characteristic peaks for the sulfonamide, C-Br, and methyl groups. sci-hub.se
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be computed. These theoretical shifts, when compared to experimental spectra, provide a powerful method for structure elucidation and confirmation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would provide insights into its conformational flexibility in a condensed phase, such as in a solvent. acs.org It would reveal how the molecule rotates and flexes, and how its conformation is influenced by interactions with surrounding solvent molecules. This is particularly important for understanding how the molecule might interact with biological targets or other reactants in a solution.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Physical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) to an observed property.
For this compound, QSPR models could be developed to predict properties such as its solubility, boiling point, or reactivity in a particular class of reactions, based on a dataset of related sulfonamide compounds. researchgate.net However, the development of such a model would require experimental data for a series of similar molecules, and no such specific QSPR study for this compound is currently available.
Theoretical Insights into Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the bromine-substituted carbon or reactions involving the sulfonamide group. acs.org Transition state analysis would provide the activation energy for the reaction, offering insights into the reaction rate and feasibility. Currently, there are no published studies detailing the theoretical reaction mechanisms for this specific compound.
Applications and Advanced Research Trajectories of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide in Chemical Sciences
Role as a Synthetic Building Block in Organic Synthesis
There is no available literature detailing the use of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide as a precursor for complex organic molecules or pharmaceutical intermediates. Similarly, its application as a scaffold for the synthesis of heterocyclic compounds is not documented in accessible research.
Exploration in Materials Science and Engineering
No studies were found that investigate the development of novel materials with tuned electronic or optical properties derived from this compound. Furthermore, there is no information regarding its integration into polymer and supramolecular architectures.
Advanced Catalyst Development Utilizing Sulfonamide Derivatives
While the broader class of sulfonamide derivatives has been explored in catalyst development, there is no specific research that highlights the use of this compound in this capacity.
Despite a comprehensive search for research pertaining to the applications of This compound in chemical biology and non-clinical assays, no specific studies, data, or detailed research findings directly involving this compound in the development of chemical biology probes or assays were identified in the available scientific literature.
The conducted searches for "this compound chemical biology probes," "this compound in non-clinical chemical assays," "research applications of this compound," "this compound applications in chemical biology," "this compound as a research tool," and "synthesis and biological evaluation of this compound derivatives" did not yield any results detailing the use of this specific molecule as a probe or in assay development.
While the broader class of sulfonamides has been explored for various biological activities, and related compounds have been investigated, there is no information available to fulfill the specific requirements of the requested article section on This compound . Therefore, the section on "Applications in Chemical Biology Probes and Assays (non-clinical)" cannot be generated based on existing research.
Structure Activity Relationship Sar Studies of 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide and Analogues
Systematic Modification and Design of Analogues of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide
The design of analogues of this compound involves systematic modifications to its core structure. These modifications typically focus on two main areas: the substitution pattern on the benzene (B151609) ring and alterations to the sulfonamide functional group itself.
The arrangement of substituents on the benzene ring is a critical determinant of a molecule's properties. For this compound, the substituents are a bromine atom and two methyl groups.
Positional Isomerism: The relative positions of the bromo, methyl, and sulfonamide groups can be altered to create a series of positional isomers. For instance, moving the bromine atom to the 3- or 6-position would significantly change the molecule's electronic distribution and steric profile. Studies on substituted benzenesulfonamides have shown that the inhibitory potency against certain enzymes can be highly dependent on the substituent's position. For example, in a series of benzenesulfonamides designed as metallo-β-lactamase inhibitors, meta-substituted compounds showed significantly improved inhibitory activity compared to their ortho- or para-substituted counterparts. nih.gov This suggests that the 5-position of the bromine in the target molecule, which is meta to the sulfonamide group, may be favorable for certain biological interactions.
Substituent Effects: The nature of the substituents profoundly impacts chemical reactivity.
Electronic Effects: The two methyl groups at the 2- and 4-positions are electron-donating groups (+I effect), which increase the electron density of the benzene ring. Conversely, the bromine atom at the 5-position and the sulfonamide group at the 1-position are electron-withdrawing groups (-I, -M effects). This push-pull electronic arrangement influences the acidity of the sulfonamide proton and the molecule's ability to participate in electrophilic or nucleophilic reactions. Research has shown that the addition of electron-withdrawing groups, such as halogens, to the benzene ring can lead to stronger enzyme inhibition. tandfonline.com
Steric Effects: The methyl groups, particularly the one at the 2-position (ortho to the sulfonamide), create steric hindrance. This can influence the conformation of the sulfonamide group, affecting its ability to bind within the constrained active site of a biological target.
Modification of the sulfonamide group, specifically by substituting one of the hydrogen atoms on the nitrogen (-SO₂NH₂), is a primary strategy for modulating the physicochemical and biological properties of benzenesulfonamide (B165840) derivatives. This is known as N-substitution.
Acidity (pKa): The primary sulfonamide group (-SO₂NH₂) is weakly acidic. Upon N-substitution with an electron-withdrawing group (e.g., a heterocyclic ring), the acidity of the remaining proton on the nitrogen increases significantly. ijpsonline.com This change in pKa is critical because the deprotonated, anionic form of the sulfonamide is often the active species responsible for binding to metalloenzymes. nih.gov
Hydrogen Bonding: The -SO₂NH- moiety can act as both a hydrogen bond donor and acceptor. N-substitution alters this capability. While a primary sulfonamide has two protons to donate, a secondary (N-substituted) sulfonamide has only one. The substituent itself may introduce new hydrogen bonding sites. These changes directly impact how the molecule interacts with amino acid residues in a protein's active site. acs.org
Investigation of Molecular Interactions with Biological Macromolecules (Non-Clinical Focus)
The therapeutic effects of sulfonamide-based compounds stem from their precise interactions with biological macromolecules, most notably enzymes. Understanding these interactions at a molecular level is key to SAR studies.
Aromatic sulfonamides are classic inhibitors of several enzyme families, particularly zinc-containing metalloenzymes like carbonic anhydrases (CAs). tandfonline.comfigshare.com
Zinc-Binding: The primary mechanism of inhibition for many sulfonamides involves the direct coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. tandfonline.com The sulfonamide nitrogen, typically in its deprotonated (anionic) form, displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. This binding mode makes sulfonamides competitive inhibitors, as they compete with the natural substrate (e.g., carbon dioxide for carbonic anhydrase) for access to the active site. acs.org
Structural Mimicry: In other contexts, such as the inhibition of dihydropteroate (B1496061) synthetase (DHPS) in bacteria, sulfonamides act as antimetabolites by mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.govimpactfactor.org The structural and electronic similarity allows the sulfonamide to bind to the enzyme's active site, blocking the synthesis of folic acid, which is essential for bacterial growth. nih.gov
Experimental techniques are used to confirm and quantify the interaction between sulfonamide analogues and their target proteins.
Binding Affinity: Techniques like isothermal titration calorimetry (ITC) and fluorescence spectroscopy can determine the binding affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of a ligand for a protein. nih.gov These studies allow for the direct comparison of different analogues, establishing a quantitative SAR. For example, studies on various benzenesulfonamide derivatives have determined Ki values against enzymes like acetylcholinesterase and carbonic anhydrase, revealing that small changes in substitution patterns can lead to large differences in binding affinity. tandfonline.com
Structural Basis of Binding: X-ray crystallography provides high-resolution, three-dimensional structures of the ligand-protein complex. These structures reveal the precise binding mode of the inhibitor and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and coordination to metal ions—that stabilize the complex. nih.gov Crystallographic studies of benzenesulfonamides bound to carbonic anhydrase isoforms have been instrumental in explaining ligand-target specificity. nih.gov They show how differences in the amino acid residues lining the active site of different isoforms (e.g., hCA II vs. hCA IX) can be exploited to design inhibitors that selectively bind to the desired target, which is crucial for developing drugs with fewer side effects. nih.gov
In silico methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and a protein at the molecular level.
Predicting Binding Modes: Molecular docking simulations place a ligand (e.g., this compound) into the three-dimensional structure of a protein's active site. The program then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score (in kcal/mol). tandfonline.comfigshare.com Docking studies on benzenesulfonamide derivatives have successfully predicted their binding orientation within the active site of carbonic anhydrases, showing the key interaction of the sulfonamide group with the catalytic zinc ion and hydrogen bonds with residues like Thr199. nih.gov
Rationalizing SAR: Docking can rationalize observed SAR data. For instance, if an analogue with a bulky substituent shows poor activity, docking might reveal that this is due to a steric clash with an active site residue. Conversely, if a modification improves activity, docking can identify new favorable interactions, such as an additional hydrogen bond or hydrophobic contact. nih.gov These insights guide the design of new analogues with improved potency and selectivity. acs.org The table below summarizes representative docking results for benzenesulfonamide derivatives against carbonic anhydrase isoforms, illustrating how computational scores correlate with experimental activity.
Table 1: Representative Molecular Docking and Inhibition Data for Benzenesulfonamide Analogues against Carbonic Anhydrase (CA) Isoforms
| Compound Analogue | Modification | Target Isoform | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Inhibition (Kᵢ, nM) |
|---|---|---|---|---|---|
| Analogue A | 4-substitution with 1,2,3-triazole | hCA I | -5.13 | His94, His96, His119, Thr199 | Potent Inhibition Observed |
| Analogue B | 4-substitution with 1,2,3-triazole | hCA II | -5.32 | His94, Gln92, Thr200 | Potent Inhibition Observed |
| Analogue C | N-substitution with thiazolidinone | hCA IX | -7.8 | Zn²⁺, His94, His96, His119, Thr199, Val130 | 25.5 |
| Analogue D | N-substitution with substituted thiazolidinone | hCA II | -8.1 | Zn²⁺, His94, His96, His119, Thr199, Phe131 | 12.1 |
Data is representative and compiled from multiple sources for illustrative purposes. nih.govtandfonline.com
Comparative Analysis with Related Sulfonamide and Halogenated Aromatic Scaffolds
The structure-activity relationship (SAR) of this compound can be elucidated by comparing its structural features and biological activities with related sulfonamide and halogenated aromatic scaffolds. This analysis focuses on the influence of the bromo and dimethyl substituents on the benzene ring of the sulfonamide core.
The core structure of benzenesulfonamide is a versatile pharmacophore, and its biological activity is significantly modulated by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net The introduction of different functional groups can alter the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn affects its interaction with biological targets. drugdesign.org
Influence of Methyl Groups:
The presence of two methyl groups at the 2 and 4 positions of the benzene ring in this compound is a key structural feature. A related compound, 2,4-dimethylbenzenesulfonamide (B1293701), provides a basis for understanding the contribution of these methyl groups. Studies on derivatives of 2,4-dimethylbenzenesulfonamide have explored how modifications to this scaffold influence their structural and potentially biological properties. For instance, the crystal structure of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide reveals a specific torsion angle between the two aromatic rings, which is a critical parameter in determining molecular conformation and receptor binding. nih.gov While direct biological activity data for 2,4-dimethylbenzenesulfonamide was not extensively detailed in the provided search results, the principle that substitutions on the aromatic ring impact activity is well-established. researchgate.net For example, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives, a 4-methyl substituent exhibited potent inhibitory activity. nih.gov
Influence of Halogen Substitution:
The bromine atom at the 5-position of this compound introduces significant changes to the molecule's properties. Halogenation, in general, is a common strategy in drug design to enhance biological activity. nih.gov The introduction of a halogen atom can increase the lipophilicity of a compound, which may improve its ability to cross biological membranes. mdpi.com
In the context of sulfonamides, halogen substituents can have varied effects. A study on novel halogenated sulfonamide biguanides demonstrated that ortho-halogenated derivatives, including bromo-substituted compounds, exhibited significant anticoagulant properties. nih.gov Another study on 1,4-bis(arylsulfonamido)-benzene derivatives found that a 4-bromo substituent resulted in potent inhibitory activity, more so than some electron-withdrawing groups like 4-fluoro. nih.gov This suggests that the specific halogen and its position are crucial for activity.
Furthermore, research on bromophenols from red algae highlights that bromine substitution can lead to improved antimicrobial, antioxidant, and other biological activities compared to their non-brominated counterparts. mdpi.com In a series of coumarin-based amides, the introduction of a 4-bromophenyl group resulted in the most potent antioxidant activity. nih.gov This underscores the potential for bromine to positively modulate biological effects.
Comparative SAR:
To illustrate the comparative SAR, we can consider hypothetical and literature-derived activity trends. The following table provides a conceptual comparison based on the general principles observed in the cited literature.
| Compound | Substitution Pattern | Expected Impact on Activity (based on general principles) | Reference |
| Benzenesulfonamide | Unsubstituted | Baseline activity | nih.gov |
| 2,4-Dimethylbenzene-1-sulfonamide | Dimethylated | Activity may be altered due to increased lipophilicity and steric effects. | nih.gov |
| 5-Bromo-benzenesulfonamide | Brominated | Likely increased lipophilicity and potentially enhanced biological activity. | mdpi.comnih.gov |
| This compound | Bromo and Dimethylated | A combination of effects from both methyl and bromo groups, potentially leading to unique activity profiles. The interplay of steric and electronic effects would be critical. | N/A |
| 4-Chlorobenzenesulfonamide | Chlorinated | Halogenation can lead to enhanced activity, with the specific effect depending on the biological target. | nih.gov |
| 4-Fluorobenzenesulfonamide | Fluorinated | Often used to block metabolic oxidation and can influence binding affinity. | nih.gov |
The data suggests a complex interplay of electronic and steric effects. For instance, while electron-donating groups like methyl can enhance activity in some contexts nih.gov, the effect of halogens is not solely dependent on their electronegativity. The size and lipophilicity of the halogen atom also play a significant role. The ortho-position of one of the methyl groups in this compound could also induce a specific conformational preference of the sulfonamide group, which can be critical for binding to a biological target.
Future Perspectives and Emerging Research Areas for 5 Bromo 2,4 Dimethylbenzene 1 Sulfonamide
Green Chemistry Approaches in the Synthesis and Derivatization of Sulfonamides
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign solvents. sci-hub.se Future research on 5-Bromo-2,4-dimethylbenzene-1-sulfonamide will likely focus on developing synthetic and derivatization protocols that align with these principles. Traditional methods for synthesizing sulfonamides often involve sulfonyl chlorides and amines, which can generate stoichiometric amounts of acidic byproducts. scilit.com
Green alternatives are emerging that could be adapted for the synthesis of the target compound and its analogues. sci-hub.se One promising approach is the use of water as a solvent. rsc.orgrsc.org An efficient, environmentally friendly synthesis of sulfonamides has been demonstrated under dynamic pH control in aqueous media, using equimolar amounts of reactants and omitting organic bases. rsc.org Another method utilizes an iodine-mediated reaction of sodium sulfinates with amines in water at room temperature. rsc.org Solvent-free, or neat, reaction conditions represent another frontier, eliminating the need for solvents altogether and simplifying product isolation. sci-hub.se
The derivatization of this compound, for instance, through Suzuki-Miyaura cross-coupling reactions at the bromine site, could also be optimized using green catalysts and solvents like 2-MeTHF (2-Methyltetrahydrofuran), which is derived from renewable resources. scilit.comnih.gov The development of catalyst-free methods or the use of recoverable and reusable catalysts are key areas of interest that could significantly enhance the sustainability of producing derivatives of this compound. sci-hub.seresearchgate.net
Table 1: Green Chemistry Strategies for Sulfonamide Synthesis
| Strategy | Description | Potential Advantages |
|---|---|---|
| Aqueous Synthesis | Using water as the reaction solvent, often with controlled pH. rsc.orgrsc.org | Environmentally benign, low cost, simplified workup. rsc.org |
| Solvent-Free Reactions | Conducting reactions under neat conditions without any solvent. sci-hub.se | Eliminates solvent waste, potential for higher reaction rates. |
| Alternative Reagents | Using reagents like sodium sulfinates instead of sulfonyl chlorides. rsc.org | Milder reaction conditions, different reactivity profiles. |
| Catalyst Optimization | Employing catalyst-free systems or recoverable/reusable catalysts. sci-hub.seresearchgate.net | Reduces metal contamination, lowers costs, improves sustainability. researchgate.net |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for mechanistic elucidation. researchgate.netfrontiersin.org
Future studies could employ a combination of these techniques to gain real-time insights. For example, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational modes. researchgate.netfrontiersin.org This is particularly useful for following the conversion of the corresponding sulfonyl chloride or the consumption of the amine during the sulfonamide bond formation.
Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the advent of stopped-flow systems, can capture data from the very early moments of a reaction, providing quantitative information on all participating species. uvic.ca For derivatization reactions, such as substitutions on the aromatic ring, in situ NMR can help identify transient intermediates and determine the rate-limiting steps of the catalytic cycle. uvic.ca Furthermore, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) are powerful for detecting and identifying low-concentration catalytic intermediates in real-time. uvic.ca Applying these methods would provide a comprehensive picture of the reaction landscape for this compound.
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In Situ FTIR/Raman | Real-time monitoring of functional group transformations. researchgate.net | Tracking the formation of the S-N bond and consumption of starting materials. |
| In Situ NMR | Quantitative analysis of reactants, intermediates, and products. uvic.ca | Elucidating reaction kinetics, identifying byproducts, and optimizing conditions. |
| Mass Spectrometry (e.g., PSI-ESI-MS) | Detection and identification of reaction intermediates, including catalytic species. uvic.ca | Understanding the mechanism of metal-catalyzed derivatization reactions. |
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation and identification of isobaric (same mass) ions based on size and shape. uvic.ca | Distinguishing between isomeric intermediates or products. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential biological activities from chemical structures. ijsetpub.comnih.gov These computational tools can significantly accelerate the discovery and optimization of derivatives of this compound.
ML models can be trained on large datasets of known sulfonamides to predict various physicochemical properties such as solubility, bioavailability, and toxicity for novel, unsynthesized derivatives. researchgate.netnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with a desired activity, guiding the design of new compounds. researchgate.net Recent studies have demonstrated the high accuracy of ML models like Random Forest, Artificial Neural Networks, and Support Vector Machines in identifying sulfonamide-like molecules and predicting their properties. researchgate.netmdpi.com
Furthermore, AI can predict the outcomes of chemical reactions, including yields and potential side products. ijsetpub.com By inputting this compound and various reactants into a trained model, researchers could screen thousands of potential reactions in silico to identify the most promising synthetic routes before performing any lab work. This predictive power extends to material science applications, where ML can forecast the adsorption behavior of sulfonamides on materials like biochar, which is relevant for environmental remediation applications. researchgate.netnih.gov
Table 3: Machine Learning Applications in Sulfonamide Chemistry
| Application Area | ML Approach | Predicted Parameter |
|---|---|---|
| Drug Discovery | QSAR, Deep Learning researchgate.netnih.gov | Biological activity, toxicity, bioavailability. researchgate.netnih.gov |
| Reaction Prediction | Graph Neural Networks, Transformers ijsetpub.com | Reaction yield, optimal conditions, retrosynthesis pathways. |
| Property Prediction | Random Forest, Gradient Boosting mdpi.comresearchgate.net | Physicochemical properties (e.g., solubility, melting point). nih.govmdpi.com |
| Environmental Science | Extreme Gradient Boosting nih.gov | Adsorption capacity on materials. nih.gov |
Niche Applications in Emerging Fields of Chemistry
The unique structure of this compound makes it an interesting scaffold for exploration in emerging areas like photochemistry and supramolecular chemistry.
Photochemistry: The sulfonamide functional group, traditionally considered stable, can be activated under photochemical conditions to participate in novel chemical transformations. nih.gov Recent research has shown that sulfonamides can be converted into valuable sulfonyl radical intermediates via metal-free photocatalysis. nih.gov These radicals can then engage in a variety of reactions, such as addition to alkenes, to form more complex molecules. nih.gov The presence of a bromine atom on the aromatic ring of this compound offers an additional handle for photochemical reactions, as carbon-bromine bonds can also be cleaved by light to generate aryl radicals. The interplay between the sulfonamide and bromo-aryl moieties under irradiation could lead to unique intramolecular or intermolecular reactions, opening pathways to novel heterocyclic systems. researchgate.net
Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. researchgate.net The sulfonamide group is an excellent hydrogen-bond donor (N-H) and acceptor (S=O), making it a valuable building block in crystal engineering. nih.gov It can form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with other functional groups like amides and N-oxides. nih.gov Future research could explore the co-crystallization of this compound with various coformers to create new solid-state materials. The bromine atom can participate in halogen bonding, another important non-covalent interaction, adding another layer of control over the crystal packing. By systematically studying these interactions, it may be possible to design materials with tailored properties, such as modified solubility or thermal stability.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,4-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of brominated dimethylbenzene precursors. Key steps include:
- Bromination of 2,4-dimethylbenzene using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) .
- Sulfonation with chlorosulfonic acid at low temperatures (0–5°C) to avoid over-sulfonation, followed by amidation with ammonia or tert-butylamine .
- Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of brominated precursor to sulfonating agent) and reaction time (typically 12–24 hours) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C5, methyl groups at C2 and C4) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: 292.13 g/mol) and detect impurities .
- Elemental Analysis : Validate C, H, N, S, and Br content against theoretical values (e.g., C: 37.01%, H: 3.45%, Br: 27.44%) .
Q. What solvents and conditions are suitable for enhancing the solubility of this compound in biological assays?
- Methodology :
- The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 50 mM .
- For in vitro studies, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) to maintain <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- The bromine atom at C5 is susceptible to Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh), KCO, 80°C) .
- Steric hindrance from adjacent methyl groups (C2 and C4) slows reactivity; use elevated temperatures (100–120°C) or microwave-assisted conditions to enhance reaction rates .
- Density Functional Theory (DFT) modeling can predict regioselectivity and transition states .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodology :
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., carbonic anhydrase) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing Br with Cl or modifying methyl groups) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of sulfonamide group) at pH 2–12 and 25–100°C .
- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability, correlating with simulated decomposition temperatures .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology :
- Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields single crystals suitable for X-ray diffraction .
- Polymorphism risks require screening multiple solvents (e.g., acetone, acetonitrile) and seeding with pre-characterized crystals .
Data Contradiction Analysis
Q. Why do bromination reactions of dimethylbenzene precursors yield inconsistent ratios of mono- vs. di-brominated products?
- Resolution :
- Competing radical and electrophilic bromination pathways depend on reagent choice (e.g., NBS vs. Br) and solvent polarity. DMF favors electrophilic substitution, reducing di-bromination byproducts .
- Monitoring reaction progress via TLC or GC-MS at 30-minute intervals helps identify optimal quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
